Magnesium 3-hydroxybutyrate
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Overview
Description
Mechanism of Action
Target of Action
Magnesium 3-Hydroxybutyrate, also known as β-hydroxybutyrate (3HB), is a ketone body synthesized in the liver from fatty acids . It acts as an agonist of dedicated GHB receptors (GABAA type 17) and GABAB receptors . It is present at the highest concentrations within the striatum of the developing brain .
Mode of Action
3HB interacts with its targets, the GHB and GABAB receptors, to influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3HB itself, while others are indirect effects, regulated by the metabolites into which 3HB is converted . One of the most important regulatory functions of 3HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .
Biochemical Pathways
In animals, 3HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3HB is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase .
Pharmacokinetics
Data derived from whole blood (mean C max = 48.0 mg/L, T max = 24.6 min) closely matched that from serum (mean C max = 59.4 mg/L, T max = 23.3 min), suggesting 3HB is distributed into erythrocytes . All 12 volunteers had 3HB concentrations of less than 5 mg/L in both whole blood and serum after 3 h .
Result of Action
3HB has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .
Action Environment
Environmental factors can influence the action of 3HB. For instance, UV radiation and plant proteases can degrade 3HB under field conditions . Encapsulation in biodegradable poly-3-hydroxybutyrate (phb) protects 3hb against these adverse external factors . This suggests that the environment can significantly influence the efficacy and stability of 3HB.
Biochemical Analysis
Biochemical Properties
Magnesium 3-hydroxybutyrate plays a significant role in biochemical reactions. In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It interacts with various enzymes, proteins, and other biomolecules. For instance, in target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 3-hydroxybutyrate can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the most important regulatory functions of 3-hydroxybutyrate is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. For instance, an oral D-beta-hydroxybutyrate (D-BHB) supplement is rapidly absorbed and metabolized in humans and increases blood ketones to millimolar levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, acute administration of beta-hydroxybutyrate dose-dependently increased beta-hydroxybutyrate plasma levels, whereas chronic beta-hydroxybutyrate treatment normalized certain behaviors induced by a drug .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, in animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 3-hydroxybutyrate can be synthesized through the reaction of 3-hydroxybutyric acid with magnesium hydroxide. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions . Another method involves the hydrolysis of 3-hydroxybutyrate esters followed by reaction with magnesium salts .
Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange resins to purify the product. The process includes the concentration of aqueous solutions of 3-hydroxybutyric acid and subsequent reaction with magnesium hydroxide . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Magnesium 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur in the presence of halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include acetoacetate and other ketone bodies, which are significant in metabolic pathways .
Scientific Research Applications
Magnesium 3-hydroxybutyrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential neuroprotective effects and its use in treating metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food supplement in ketogenic diets.
Comparison with Similar Compounds
3-Hydroxybutyric Acid:
Acetoacetate: Another ketone body that is closely related in metabolic functions but differs in its chemical structure.
Poly-3-hydroxybutyrate: A polymer form used in biodegradable plastics.
Uniqueness: Magnesium 3-hydroxybutyrate is unique due to its combined properties of magnesium and 3-hydroxybutyrate, offering both metabolic and neuroprotective benefits. Its solubility in organic solvents and stability make it a versatile compound for various applications .
Properties
IUPAC Name |
magnesium;3-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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